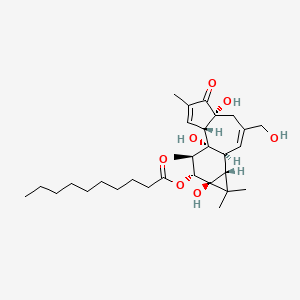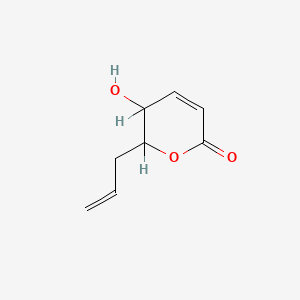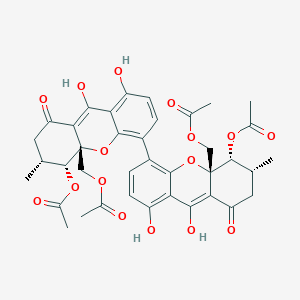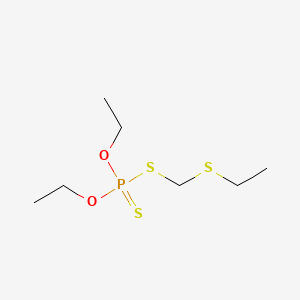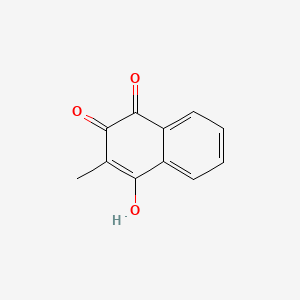
Phthiocol
Übersicht
Beschreibung
2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as phthiocol, is a naturally occurring naphthoquinone derivative. It is characterized by its yellow crystalline appearance and is primarily found in certain plants and microorganisms. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various quinone derivatives.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer, antimalarial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
Target of Action
Phthiocol, also known as 2-Hydroxy-3-methyl-1,4-naphthoquinone, is a naphthoquinone derivative that has been shown to interact with several targets. One of the primary targets of this compound is the aryl hydrocarbon receptor (AhR) protein . AhR is a highly conserved ligand-dependent transcription factor that plays a key role in immune control .
Mode of Action
This compound interacts with its targets, such as the AhR protein, leading to various changes. The mechanism of action of naphthoquinones like this compound could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals . This interaction can lead to the generation of reactive oxygen species (ROS), which can cause oxidation of proteins, lipids, DNA, or activate signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with the AhR protein can lead to changes in the transcription of various genes, affecting cellular processes . Furthermore, the generation of ROS due to this compound’s interaction with its targets can affect various biochemical pathways, leading to oxidative stress and potential damage to cellular components .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The interaction of this compound with its targets and the subsequent generation of ROS can lead to various molecular and cellular effects. These include potential damage to proteins, lipids, and DNA, as well as the activation of various signaling pathways . These effects can potentially lead to cell death, which may explain the observed anticancer properties of this compound .
Biochemische Analyse
Biochemical Properties
Phthiocol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in redox reactions, where this compound acts as a redox cycling agent, generating reactive oxygen species (ROS) . This interaction can lead to oxidative stress in cells, affecting various cellular processes. Additionally, this compound has been shown to inhibit tumor cell growth by stimulating ROS production . It also interacts with proteins involved in cell signaling pathways, such as receptor tyrosine kinases, modulating their activity and influencing downstream signaling events .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells by generating ROS, which can lead to cell cycle arrest and apoptosis . It also affects gene expression by modulating the activity of transcription factors such as Nrf2, which plays a crucial role in the cellular response to oxidative stress . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through redox cycling and alkylation reactions. It generates ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids . This compound also interacts with biomolecules through alkylation, forming covalent bonds with nucleophilic groups in proteins and DNA . This can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antibacterial and antifungal activity . At higher doses, it can exhibit toxic effects, including oxidative damage and cell death . Studies have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, while toxic effects occur at higher concentrations . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to redox reactions and oxidative stress. It interacts with enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), which plays a role in the detoxification of quinones and protection against oxidative stress . This compound also affects the activity of enzymes involved in the synthesis and degradation of ROS, influencing the overall redox balance in cells . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism and function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and redox balance . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria and the nucleus . In the mitochondria, this compound can influence mitochondrial function and ROS production, leading to changes in cellular metabolism and energy production . In the nucleus, this compound can interact with DNA and nuclear proteins, affecting gene expression and cell signaling pathways . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methyl-1,4-naphthoquinone typically involves the oxidation of 2-methyl-1,4-naphthoquinone. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate, leading to the formation of a fused pyrazoline derivative . Another approach involves the oxidation of naphthalene derivatives using chromium trioxide or vanadium oxide catalysts .
Industrial Production Methods: Industrial production of 2-Hydroxy-3-methyl-1,4-naphthoquinone often employs aerobic oxidation of naphthalene over a vanadium oxide catalyst. This method is efficient and yields high purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-methyl-1,4-naphthoquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens and amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, vanadium oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), amines.
Major Products Formed:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or aminated naphthoquinones.
Vergleich Mit ähnlichen Verbindungen
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Widely used in henna for its dyeing properties and also exhibits antimicrobial activity.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Noted for its anticancer and anti-inflammatory effects.
Uniqueness: 2-Hydroxy-3-methyl-1,4-naphthoquinone stands out due to its unique combination of a hydroxyl and methyl group on the naphthoquinone core, which imparts distinct redox properties and biological activities. Its ability to generate ROS and modulate cellular pathways makes it a valuable compound in both research and therapeutic contexts .
Eigenschaften
IUPAC Name |
4-hydroxy-3-methylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCGTNXEKDVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876664 | |
| Record name | Phthiocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-55-6 | |
| Record name | Phthiocol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthiocol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthiocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methyl-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHIOCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R72C50E69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



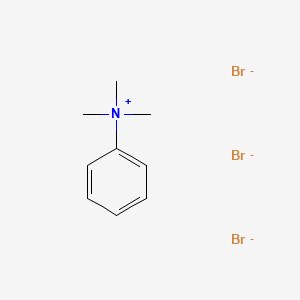

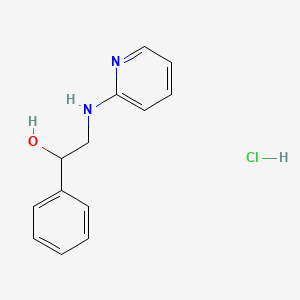
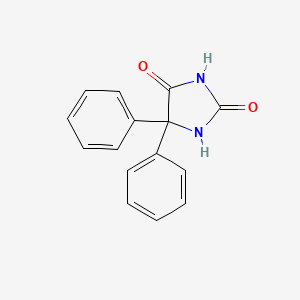
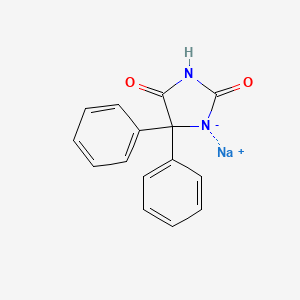
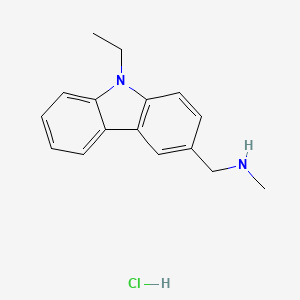
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)


